REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[CH2:9](Br)[CH2:10][Br:11].[OH-].[Na+]>>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH2:9][CH2:10][Br:11] |f:2.3|
|
Name
|
|
Quantity
|
22.4 mL
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
34.6 mL
|
Type
|
reactant
|
Smiles
|
C(CBr)Br
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred till the pH value to 7
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
continued heat
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
FILTRATION
|
Details
|
after filtrating the extracted solids
|
Type
|
EXTRACTION
|
Details
|
the mixed solution's organic layer is extracted with chloroform
|
Type
|
WASH
|
Details
|
rinsing the extracted solids with NaCl and MgSO4
|
Type
|
ADDITION
|
Details
|
The generated product is filled into silica gel chromatography columns
|
Type
|
CUSTOM
|
Details
|
Upon purification
|
Type
|
CUSTOM
|
Details
|
until white crystallization 2-methyphenoxy)ethylbromide
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(OCCBr)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |